molecular formula C8H7N3O B2808104 4-Amino-1,5-naphthyridin-2-ol CAS No. 1909336-76-0

4-Amino-1,5-naphthyridin-2-ol

Cat. No.: B2808104
CAS No.: 1909336-76-0
M. Wt: 161.164
InChI Key: BSYZQILBHVKKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,5-naphthyridin-2-ol is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by a naphthyridine core, which consists of two fused pyridine rings.

Biochemical Analysis

Biochemical Properties

It is known that 1,5-naphthyridine derivatives, which include 4-Amino-1,5-naphthyridin-2-ol, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Cellular Effects

It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions, such as Pd(II), in aqueous solutions . This suggests that this compound may interact with certain cellular components, potentially influencing cell function.

Molecular Mechanism

It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions . This suggests that this compound may interact with biomolecules in a similar manner, potentially leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-naphthyridin-2-ol typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the use of concentrated hydrobromic acid for prolonged refluxing . Another approach involves the coupling reaction of 4-amino-1,5-naphthyridine with specific reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives .

Scientific Research Applications

4-Amino-1,5-naphthyridin-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-1,5-naphthyridin-2-ol include other naphthyridine derivatives such as 1,8-naphthyridine and 1,6-naphthyridine. These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents .

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amino group at the 4-position and a hydroxyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other naphthyridine derivatives .

Properties

IUPAC Name

4-amino-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYZQILBHVKKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=O)N2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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